BenchChemオンラインストアへようこそ!

4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid

ASCT2 SLC1A5 Glutamine transport

The compound 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid is a fully synthetic, small-molecule conjugate that links a 2-hydroxy-4-oxoquinazoline (quinazolinone) pharmacophore to γ-aminobutyric acid (GABA) via a butanoyl spacer. This architecture places it within a focused chemical space of quinazolinone–amino acid hybrids, which have been explored for dual modulation of GABAergic neurotransmission and amino acid transporter inhibition.

Molecular Formula C16H19N3O5
Molecular Weight 333.34 g/mol
Cat. No. B11152170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid
Molecular FormulaC16H19N3O5
Molecular Weight333.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCCCC(=O)O
InChIInChI=1S/C16H19N3O5/c20-13(17-9-3-8-14(21)22)7-4-10-19-15(23)11-5-1-2-6-12(11)18-16(19)24/h1-2,5-6H,3-4,7-10H2,(H,17,20)(H,18,24)(H,21,22)
InChIKeyKEPYUBHLYRECRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic Acid – Structural Identity and Procurement-Relevant Class Profile


The compound 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid is a fully synthetic, small-molecule conjugate that links a 2-hydroxy-4-oxoquinazoline (quinazolinone) pharmacophore to γ-aminobutyric acid (GABA) via a butanoyl spacer . This architecture places it within a focused chemical space of quinazolinone–amino acid hybrids, which have been explored for dual modulation of GABAergic neurotransmission and amino acid transporter inhibition [1]. The compound is not a naturally occurring metabolite; it is obtained exclusively through multi-step organic synthesis and is supplied for research use only . For procurement purposes, its key differentiator from generic quinazolinones is the covalent incorporation of GABA, which can fundamentally alter target engagement, physicochemical handling, and biological readout relative to the parent acid, 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid, or simple quinazolinone cores .

Why 4-{[4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic Acid Cannot Be Replaced by Generic Quinazolinones or Simple GABA Conjugates


Substituting the target compound with the widely available 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid (CAS 115948-87-3) or other quinazolinone fragments introduces uncontrolled biological variability because the GABA appendage is not an inert solubilizer: it directly enables bivalent interactions with GABAergic and amino acid transporter targets that the parent acid cannot engage [1]. While the parent acid has been annotated as a GABAA receptor modulator, its carboxylic acid terminus drives different binding kinetics, cellular permeability, and off-target liability compared to the amide-linked GABA moiety in the target compound . Generic quinazolinones such as afloqualone or methaqualone also lack the aminobutanoic acid side chain that confers transporter inhibition properties observed in structurally related aminobutanoic acid derivatives [1]. Consequently, empirical substitution across in-class analogs will yield divergent dose–response relationships and selectivity profiles, making procurement of the exact structure essential for reproducible pharmacological and biochemical studies.

Quantitative Differentiation Evidence for 4-{[4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic Acid


ASCT2 Transporter Inhibition: Class-Level Biochemical Differentiation from Simple Quinazolinones

The target compound belongs to a series of aminobutanoic acid-based inhibitors that have demonstrated measurable activity against the alanine/serine/cysteine transporter 2 (ASCT2; SLC1A5), a target not engaged by classic quinazolinone GABAA modulators such as afloqualone [1]. While direct recombinant ASCT2 inhibition data for the exact target compound are not publicly disclosed, the closest structurally characterized analog (compound 25e, an aminobutanoic acid conjugate) is explicitly annotated as an ASCT2 inhibitor with verified anti-tumour potential in vitro, establishing the pharmacophore's capacity for transporter engagement [1]. By contrast, representative GABAA-preferring quinazolinones (e.g., methaqualone, afloqualone) show no reported ASCT2 activity, confirming that the aminobutanoic acid moiety confers a differentiated target profile .

ASCT2 SLC1A5 Glutamine transport Aminobutanoic acid derivatives

Physicochemical Property Differentiation: MW, TPSA, and Hydrogen Bonding Capacity vs. Parent Acid

The target compound (C16H19N3O5, molecular weight ~333.34 g/mol) carries a substantially higher molecular weight and polar surface area compared to the direct precursor 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid (C12H12N2O4, MW 248.24 g/mol) [1]. The addition of the GABA amide increases the hydrogen bond donor and acceptor counts, which is predicted to reduce passive membrane permeability relative to the parent acid while enhancing aqueous solubility at physiological pH [1]. Although no logP or permeability data for the exact target compound have been published, the structurally related compound 25e (MW 670.88, TPSA 85.02 Ų) demonstrates that aminobutanoic acid conjugates in this chemical space consistently exceed Lipinski's molecular weight threshold and exhibit high topological polar surface area, classifying them as beyond Rule-of-5 (bRo5) molecules [2]. The parent acid, by contrast, falls well within Rule-of-5 space, underscoring that the GABA appendage is not a trivial modification but a decisive determinant of ADME behaviour .

Physicochemical properties Lipinski parameters Permeability Solubility

Predicted Target Engagement Profile: Dual GABAA Modulation and ASCT2 Inhibition vs. Single-Target Comparators

The quinazolinone parent structure is a known GABAA receptor positive allosteric modulator, while the aminobutanoic acid side chain independently engages amino acid transporters of the SLC1 family [1]. This dual pharmacophore design is expected to produce a polypharmacological profile that cannot be achieved by mono-functional comparators such as 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid (GABAA-only) or simple GABA analogs like baclofen (GABAB-only) . Although direct comparative binding or functional data for the exact compound are not publicly available, the annotation of compound 25e (a structurally related aminobutanoic acid-based inhibitor) as an ASCT2 inhibitor with anti-tumour potential provides proof-of-concept for the bifunctional targeting strategy [1]. No single-mechanism comparator can simultaneously address GABAA and ASCT2, making the target compound uniquely suited for studies requiring dual engagement of inhibitory neurotransmission and glutamine transport.

Polypharmacology GABAA receptor ASCT2 Target selectivity

High-Yield Research and Industrial Application Scenarios for 4-{[4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic Acid


GABAA Receptor Allosteric Modulation with Parallel ASCT2 Inhibition in Glioblastoma Metabolism Studies

In glioblastoma research, ASCT2-mediated glutamine uptake is a validated metabolic vulnerability, while GABAA receptor expression influences tumour proliferation and invasion. The target compound's predicted dual activity enables single-agent interrogation of both pathways, avoiding the confounding effects of a two-drug cocktail. Use in glutamine-depletion rescue assays and [3H]-GABA uptake studies can quantify the relative contribution of each target in genetically defined glioma lines [1].

Structure–Activity Relationship (SAR) Exploration of Aminobutanoic Acid–Quinazolinone Hybrids for Transporter–Receptor Polypharmacology

The target compound serves as a reference standard for SAR campaigns exploring linker length (butanoyl spacer), amide orientation, and GABA versus other amino acid conjugates. Comparative testing against the parent acid (CAS 115948-87-3) and the des-amino analog can isolate the pharmacological contribution of the GABA amide, providing a quantitative benchmark for subsequent library synthesis [1].

In Vitro ADME-Tox Profiling of Beyond-Rule-of-5 Quinazolinone Conjugates for CNS Drug Discovery

With a calculated molecular weight of ~333 g/mol and elevated hydrogen bonding capacity, the compound is an ideal test article for evaluating CNS penetration, plasma protein binding, and metabolic stability of bRo5 quinazolinone derivatives. Side-by-side Caco-2 permeability and microsomal stability assays with the smaller parent acid can empirically validate the impact of the GABA appendage on pharmacokinetic parameters [1].

Negative Control Validation for ASCT2-Dependent Anti-Tumour Assays Using the Parent Acid as Comparator

When the parent acid (CAS 115948-87-3) lacks ASCT2 activity but retains GABAA modulation, it can serve as a pathway-selective negative control, allowing researchers to deconvolve ASCT2-dependent from GABAA-dependent anti-proliferative effects observed with the target compound. This paired-compound experimental design strengthens mechanistic conclusions in cancer cell viability panels [1].

Quote Request

Request a Quote for 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.